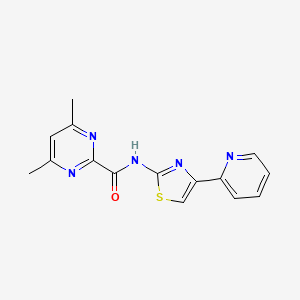
4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide, also known as DMTCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide has been shown to have both biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation.
実験室実験の利点と制限
4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to have potent therapeutic effects in vitro. However, 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide has not yet been extensively studied in animal models, so its potential therapeutic effects in vivo are not well understood.
将来の方向性
There are several future directions for the study of 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide. One potential direction is to investigate its potential therapeutic effects in animal models of cancer and inflammation. Another potential direction is to optimize the synthesis method to improve the solubility and bioavailability of 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide. Additionally, the mechanism of action of 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide could be further elucidated to better understand its therapeutic effects.
合成法
The synthesis of 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide can be achieved through a multistep process that involves the reaction of 2-aminopyrimidine with 2-bromo-4,6-dimethylpyridine, followed by the reaction of the resulting intermediate with thioamide. The final product is obtained through purification and isolation.
科学的研究の応用
4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 4,6-Dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4,6-dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-9-7-10(2)18-13(17-9)14(21)20-15-19-12(8-22-15)11-5-3-4-6-16-11/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOSKLAMFVIQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

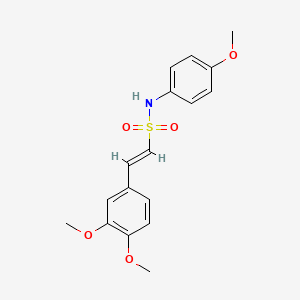
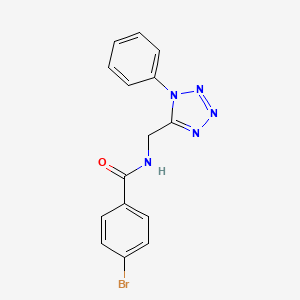
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2774214.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2774218.png)
![N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide](/img/structure/B2774219.png)
![2-[(4-Methyl-2-nitroanilino)methylene]malononitrile](/img/structure/B2774220.png)
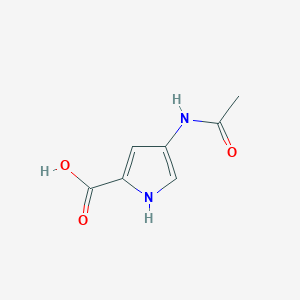
![1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2774223.png)
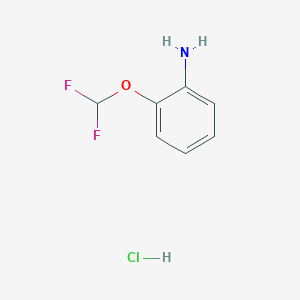
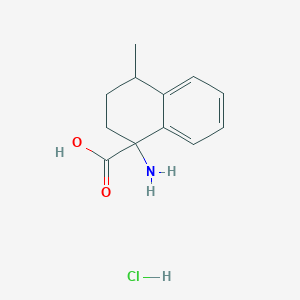
![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]phthalazine](/img/structure/B2774229.png)
![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2774230.png)

![2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2774233.png)